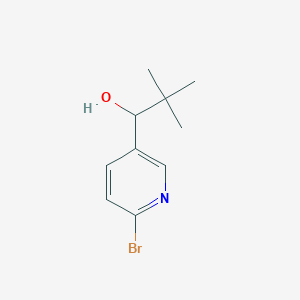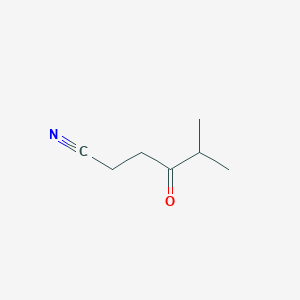
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylpropanol group. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable Grignard reagent, such as 2,2-dimethylpropan-1-ol magnesium bromide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 1-(6-bromopyridin-3-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(6-pyridin-3-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with an ethanol moiety instead of a dimethylpropanol group.
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one: Similar structure but with a fluorine atom instead of a hydroxyl group.
Uniqueness
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethylpropanol group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-4-5-8(11)12-6-7/h4-6,9,13H,1-3H3 |
InChI Key |
ZPWJJFMBZDVFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CN=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)






![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


